molecular formula C10H18N4O2S B2447211 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine CAS No. 1005697-97-1

1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine

Cat. No. B2447211
CAS RN: 1005697-97-1
M. Wt: 258.34
InChI Key: QJNUTCRQMWQIBV-UHFFFAOYSA-N
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Description

1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine, commonly known as EMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMPP is a sulfonamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Anticancer Potential

Research has shown that compounds with a piperazine substituent have significant anticancer activities. For instance, compounds such as 1-(4-((4-methylphenyl)-sulfonyl)-2-phenyl-1,3-thiazol-5-yl)piperazine demonstrated effectiveness in inhibiting the growth of various cancer cell lines, including lung, kidney, breast, and leukemia cells (Turov, 2020).

Antiproliferative Activity

Piperazine derivatives have been synthesized and tested for their antiproliferative effects against human cancer cell lines. For example, 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives showed good activity against multiple cancer cell lines, with certain compounds identified as potential candidates for further anticancer research (Mallesha et al., 2012).

Antibacterial and Biofilm Inhibition

Compounds like 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine have exhibited potent antibacterial efficacies against strains like E. coli, S. aureus, and S. mutans. Notably, these compounds have shown more effective biofilm inhibition activities than standard drugs like Ciprofloxacin (Mekky & Sanad, 2020).

Analgesic Properties

Research into compounds such as 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone has shown promise in the treatment of pain. This particular compound, identified as a σ1 receptor (σ1R) antagonist, is noted for its high aqueous solubility and metabolic stability, making it a potential candidate for pain management (Díaz et al., 2020).

Pharmaceutical Development

Piperazine derivatives have been identified in various patents, suggesting their utility in pharmaceutical applications, such as in migraine treatment (Habernickel, 2001).

Anti-Inflammatory Agents

Some piperazine derivatives, like 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles, have demonstrated significant anti-inflammatory activity, comparable to celecoxib, a known anti-inflammatory drug (Abdellatif et al., 2014).

Biochemical Analysis

Cellular Effects

The effects of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine on cellular processes are complex and multifaceted. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects can vary depending on the cell type and the context in which the compound is used.

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is known to interact with various enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

1-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2S/c1-3-13-8-10(9(2)12-13)17(15,16)14-6-4-11-5-7-14/h8,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNUTCRQMWQIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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